Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H20O3. . This compound is characterized by its cyclohexane ring structure, which is substituted with an ethyl ester group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the isopropyl group.
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Another related compound with a similar ester group.
Uniqueness
Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is unique due to the presence of both the isopropyl and ethyl ester groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGZDIJFOLZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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